

# Comparative Analysis of BMS-561392 Formate and Other TACE Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) of **BMS-561392 formate**, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, against other notable TACE inhibitors. The data presented is intended to assist researchers in selecting appropriate compounds for studies related to inflammatory diseases and other TACE-mediated pathologies.

## **Introduction to TACE (ADAM17)**

Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE or ADAM17) is a transmembrane metalloproteinase that plays a crucial role in the shedding of a variety of cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ). The release of soluble TNF- $\alpha$  is a key event in the inflammatory cascade, making TACE a significant therapeutic target for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] BMS-561392, also known as DPC-333, and its formate derivative are selective inhibitors of TACE.

# **IC50 Comparison of TACE Inhibitors**

The following table summarizes the in vitro IC50 values of BMS-561392 and other selected TACE inhibitors. A lower IC50 value indicates greater potency.



Inhibitor	IC50 (nM)	Target	Comments
BMS-561392 (DPC- 333)	0.20	TACE	Highly selective over other matrix metalloproteinases (MMPs).[1]
Apratastat (TMI-005)	440	TACE	Development was halted due to lack of efficacy in clinical trials.[1]
JTP-96193	5.4	TACE	Shows high selectivity for TACE over other ADAMs and MMPs.
Compound [I] (BMS)	0.02	TACE	A potent and extremely selective TACE inhibitor from Bristol-Myers Squibb.
Vorinostat	Modest Inhibition	TACE	Primarily an HDAC inhibitor, but also shows TACE inhibitory activity.[2]

# **Experimental Protocols**

The determination of IC50 values for TACE inhibitors typically involves either enzymatic assays using the purified enzyme or cell-based assays measuring the inhibition of TNF- $\alpha$  release.

## **General Protocol for Fluorogenic Enzymatic Assay**

This method measures the direct inhibition of recombinant TACE activity using a synthetic fluorogenic substrate.

- · Reagents and Materials:
  - Recombinant human TACE (catalytic domain).



- Fluorogenic TACE substrate (e.g., a FRET peptide like (7-Methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH<sub>2</sub>).
- Assay buffer (e.g., 25 mM Tris-HCl, pH 9.0, 2.5 μM ZnCl<sub>2</sub>, 0.005% Brij-35).
- Test inhibitors (e.g., BMS-561392 formate) dissolved in DMSO.
- 96-well black microplates.
- Fluorescence plate reader.

#### Procedure:

- 1. The TACE enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., from 0.01 nM to 10  $\mu$ M) in the assay buffer for 15-30 minutes at room temperature.
- 2. The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
- 3. The increase in fluorescence, resulting from the cleavage of the substrate by TACE, is monitored kinetically over a period of 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
- 4. The initial reaction rates are calculated from the linear phase of the fluorescence curve.
- 5. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

## General Protocol for Cell-Based TNF-α Release Assay

This assay measures the ability of an inhibitor to block the release of TNF- $\alpha$  from stimulated cells, providing a more physiologically relevant measure of TACE inhibition.[2]

- Reagents and Materials:
  - Human monocytic cell line (e.g., THP-1) or murine macrophages (e.g., RAW 264.7).
  - Lipopolysaccharide (LPS) for cell stimulation.
  - o Cell culture medium (e.g., RPMI-1640 with 10% FBS).

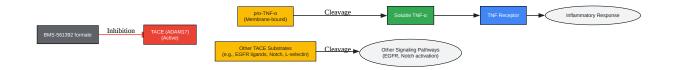


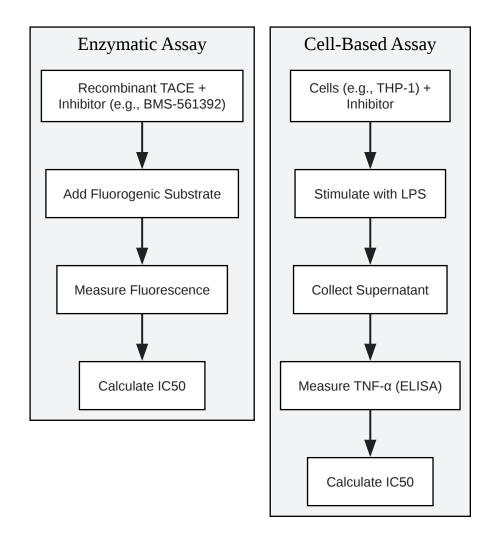
- Test inhibitors dissolved in DMSO.
- 96-well cell culture plates.
- Human or murine TNF-α ELISA kit.
- Procedure:
  - 1. Cells are seeded in a 96-well plate and allowed to adhere overnight.
  - 2. The cells are pre-treated with various concentrations of the test inhibitor for 1 hour.
  - 3. The cells are then stimulated with LPS (e.g., 1  $\mu$ g/mL) to induce the production and release of TNF- $\alpha$ .[3]
  - 4. After an incubation period of 4-24 hours, the cell culture supernatant is collected.
  - 5. The concentration of TNF- $\alpha$  in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
  - 6. IC50 values are calculated by plotting the percentage of TNF- $\alpha$  inhibition against the logarithm of the inhibitor concentration.

# Visualizing the TACE Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental setup, the following diagrams are provided.







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### References

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